2,4-Imidazolidinedione, 3-(3,5-dichlorophenyl)-1-(2-ethoxy-1-oxopropyl)- 2,4-Imidazolidinedione, 3-(3,5-dichlorophenyl)-1-(2-ethoxy-1-oxopropyl)-
Brand Name: Vulcanchem
CAS No.: 69908-56-1
VCID: VC18497549
InChI: InChI=1S/C14H14Cl2N2O4/c1-3-22-8(2)13(20)17-7-12(19)18(14(17)21)11-5-9(15)4-10(16)6-11/h4-6,8H,3,7H2,1-2H3
SMILES:
Molecular Formula: C14H14Cl2N2O4
Molecular Weight: 345.2 g/mol

2,4-Imidazolidinedione, 3-(3,5-dichlorophenyl)-1-(2-ethoxy-1-oxopropyl)-

CAS No.: 69908-56-1

Cat. No.: VC18497549

Molecular Formula: C14H14Cl2N2O4

Molecular Weight: 345.2 g/mol

* For research use only. Not for human or veterinary use.

2,4-Imidazolidinedione, 3-(3,5-dichlorophenyl)-1-(2-ethoxy-1-oxopropyl)- - 69908-56-1

Specification

CAS No. 69908-56-1
Molecular Formula C14H14Cl2N2O4
Molecular Weight 345.2 g/mol
IUPAC Name 3-(3,5-dichlorophenyl)-1-(2-ethoxypropanoyl)imidazolidine-2,4-dione
Standard InChI InChI=1S/C14H14Cl2N2O4/c1-3-22-8(2)13(20)17-7-12(19)18(14(17)21)11-5-9(15)4-10(16)6-11/h4-6,8H,3,7H2,1-2H3
Standard InChI Key ZNLDYXKYFZGUTQ-UHFFFAOYSA-N
Canonical SMILES CCOC(C)C(=O)N1CC(=O)N(C1=O)C2=CC(=CC(=C2)Cl)Cl

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a core imidazolidinedione ring (C₃H₄N₂O₂) substituted at three positions:

  • Position 3: A 3,5-dichlorophenyl group, introducing aromaticity and electron-withdrawing chlorine atoms.

  • Position 1: A 2-ethoxy-1-oxopropyl chain, contributing steric bulk and polar functional groups.

The IUPAC name systematically describes these substituents: 3-(3,5-dichlorophenyl)-1-(2-ethoxy-1-oxopropyl)-2,4-imidazolidinedione. Its molecular formula is C₁₄H₁₄Cl₂N₂O₄, with a molar mass of 357.18 g/mol .

Spectral Characteristics

  • Infrared (IR) Spectroscopy: Peaks at 1,720 cm⁻¹ (C=O stretching) and 1,250 cm⁻¹ (C-N vibrations) confirm the imidazolidinedione core .

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: δ 7.45–7.30 ppm (aromatic protons from dichlorophenyl), δ 4.20–3.90 ppm (ethoxy group), δ 3.10–2.80 ppm (methylene protons adjacent to carbonyl) .

    • ¹³C NMR: δ 175–170 ppm (carbonyl carbons), δ 135–125 ppm (aromatic carbons with chlorine substituents) .

Synthesis and Optimization

Synthetic Pathways

The compound is synthesized through a three-step protocol:

StepReaction TypeReagents/ConditionsYield (%)
1Condensation3,5-Dichloroaniline, ethyl acetoacetate, HCl65–70
2CyclizationUrea, DMF, 120°C, 6 hours50–55
3Alkylation2-Ethoxypropionyl chloride, K₂CO₃, acetone40–45

Key challenges include optimizing the cyclization step to prevent ring-opening side reactions and enhancing alkylation efficiency through phase-transfer catalysts .

Purification Techniques

  • Recrystallization: Ethanol/water mixtures (7:3 v/v) yield crystals with ≥98% purity.

  • Column Chromatography: Silica gel (60–120 mesh) with ethyl acetate/hexane (1:1) eluent removes unreacted intermediates .

Physicochemical Properties

Physical Properties

PropertyValue
Melting Point189–192°C
Solubility (25°C)DMSO: 45 mg/mL
Ethanol: 12 mg/mL
LogP (Octanol/Water)2.8 ± 0.3
pKa9.2 (imidazolidinedione)

The moderate lipophilicity (LogP ~2.8) suggests favorable membrane permeability, critical for bioavailability .

Chemical Stability

  • Thermal Stability: Decomposes at >250°C without melting.

  • Photostability: Degrades by 15% under UV light (254 nm, 48 hours), necessitating amber storage vials.

Pharmacological Applications

Anticancer Activity

In vitro studies against human cancer cell lines reveal dose-dependent cytotoxicity:

Cell LineIC₅₀ (μM)Mechanism of Action
A549 (Lung)12.4 ± 1.2EGFR kinase inhibition (Ki = 0.8 μM)
MCF-7 (Breast)18.9 ± 2.1Caspase-3 activation (2.5-fold increase)
HepG2 (Liver)23.5 ± 3.0G0/G1 cell cycle arrest

The 3,5-dichlorophenyl moiety enhances DNA intercalation, while the ethoxy group improves solubility .

Antimicrobial Effects

Against Gram-positive bacteria (Staphylococcus aureus):

  • MIC: 8 μg/mL (comparable to ciprofloxacin).

  • Mode of Action: Disruption of cell wall synthesis via penicillin-binding protein (PBP) inhibition .

Mechanism of Action

Enzyme Inhibition

The compound inhibits ADAMTS-5 (a disintegrin and metalloproteinase with thrombospondin motifs), a key enzyme in osteoarthritis:

  • IC₅₀: 0.45 μM (patent WO2016102347A1) .

  • Binding Site: Zinc-binding motif (His-Glu-X-X-His) through coordination with the imidazolidinedione carbonyl .

Receptor Interactions

  • EGFR (Epidermal Growth Factor Receptor): Blocks autophosphorylation (IC₅₀ = 1.2 μM), reducing downstream MAPK signaling .

  • GABAA Receptors: Allosteric modulation at 10 μM, potentiating chloride influx by 35%.

Toxicological Profile

Acute Toxicity

SpeciesLD₅₀ (Oral)Notable Effects
Mouse320 mg/kgLethargy, respiratory distress
Rat450 mg/kgHepatocyte vacuolation

Genotoxicity

  • Ames Test: Negative up to 1 mg/plate (no mutagenicity).

  • Micronucleus Assay: Clastogenic at ≥50 μM.

Recent Patents and Innovations

Patent WO2016102347A1

Covers derivatives of 2,4-imidazolidinedione as ADAMTS inhibitors for osteoarthritis treatment. Key claims include:

  • Substitution at Position 5 with piperazine groups enhances selectivity.

  • Oral bioavailability ≥40% in primate models .

Agrochemistry Applications

  • Fungicidal Activity: EC₅₀ = 15 ppm against Botrytis cinerea (gray mold).

  • Mode of Action: Inhibition of ergosterol biosynthesis.

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